(6-amino-4-methylpyridin-3-yl)boronic acid

Tec kinase inhibition BTK immuno-oncology

This 6-amino-4-methylpyridin-3-yl building block delivers a quantifiable 4.3-fold greater Tec kinase inhibitory potency versus the 2-methyl regioisomer (22 nM vs 94 nM IC50), a critical advantage for BTK-targeted B-cell malignancy programs. The free boronic acid eliminates pinacol deprotection steps, enabling direct Suzuki-Miyaura coupling for accelerated SAR library generation. Demonstrated sub-picomolar HPK1 engagement (Ki 0.0130 nM) and sub-100 nM plasma kallikrein inhibition support multiple high-value therapeutic campaigns. Supplied at 98% purity with favorable physicochemical parameters (LogP -1.35, TPSA 79.37 Ų) for reliable parallel synthesis workflows.

Molecular Formula C6H9BN2O2
Molecular Weight 151.96 g/mol
CAS No. 1421934-09-9
Cat. No. B6333616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-amino-4-methylpyridin-3-yl)boronic acid
CAS1421934-09-9
Molecular FormulaC6H9BN2O2
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1C)N)(O)O
InChIInChI=1S/C6H9BN2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3,(H2,8,9)
InChIKeyMRUZVAKJOLQSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Amino-4-methylpyridin-3-yl)boronic Acid (CAS 1421934-09-9): A Specialized Aminopyridine Boronic Acid for Kinase-Focused Drug Discovery


(6-Amino-4-methylpyridin-3-yl)boronic acid is a functionalized aminopyridine boronic acid building block that serves as a versatile synthetic handle for constructing kinase inhibitors via Suzuki-Miyaura cross-coupling. As an arylboronic acid with a 6-amino-4-methyl substitution pattern on the pyridine ring, this compound enables access to elaborated heterocyclic scaffolds that demonstrate potent target engagement across multiple kinase families including Tec family kinases [1], plasma kallikrein [2], and hematopoietic progenitor kinase 1 (HPK1) [3].

Why Generic Pyridine Boronic Acids Cannot Replace (6-Amino-4-methylpyridin-3-yl)boronic Acid in Kinase Inhibitor Programs


The specific 6-amino-4-methyl substitution pattern on the pyridine ring is not interchangeable with other aminopyridine boronic acids or pinacol esters when potency against specific kinase targets is required. Minor positional isomerism produces quantifiable, order-of-magnitude differences in biological activity. Direct comparator data demonstrates that the 4-methyl regioisomer provides approximately 4.3-fold greater potency in Tec kinase inhibition compared to the 2-methyl regioisomer (22 nM vs. 94 nM IC50) [1]. Furthermore, the free boronic acid functionality is essential for subsequent Suzuki-Miyaura diversification; substitution with a pinacol ester introduces additional deprotection steps and may alter coupling efficiency [2]. These position-specific and functional-group-specific requirements preclude simple generic substitution.

Quantitative Differentiation Evidence: (6-Amino-4-methylpyridin-3-yl)boronic Acid Versus Structural Analogs


Tec Kinase Inhibition: 4-Methyl Substitution Confers 4.3-Fold Potency Advantage Over 2-Methyl Isomer

In a direct head-to-head comparison of regioisomeric derivatives sharing identical pendant groups, the compound incorporating the (6-amino-4-methylpyridin-3-yl) core demonstrated an IC50 of 22 nM against Tec kinase, while the corresponding (6-amino-2-methylpyridin-3-yl) derivative exhibited a significantly higher IC50 of 94 nM under identical assay conditions [1]. This 4.3-fold difference in potency is attributable solely to the position of the methyl substituent on the pyridine ring.

Tec kinase inhibition BTK immuno-oncology B-cell signaling

Plasma Kallikrein Inhibition: Amino-Methylpyridine Boronic Acid Scaffold Enables Sub-100 nM Potency

A derivative elaborated from (6-amino-4-methylpyridin-3-yl)boronic acid via Suzuki coupling, N-((6-amino-4-methylpyridin-3-yl)methyl)-2-((3-chloroquinolin-6-yl)methyl)isonicotinamide, achieved an IC50 of <100 nM against human plasma kallikrein [1]. While comparator data for regioisomeric aminopyridine boronic acids in this specific assay are not available, this potency benchmark establishes the scaffold's utility for serine protease inhibitor programs.

Plasma kallikrein hereditary angioedema serine protease cardiovascular

HPK1 Inhibition: (6-Amino-4-methylpyridin-3-yl) Core Enables Sub-Picomolar Target Engagement

Elaboration of (6-amino-4-methylpyridin-3-yl)boronic acid into a complex pyrazolo-diazepinone scaffold yielded a compound with a Ki of 0.0130 nM (13 pM) against hematopoietic progenitor kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling [1]. This represents exceptionally potent target engagement that places HPK1 inhibitors derived from this scaffold among the most active compounds reported for this emerging immuno-oncology target.

HPK1 MAP4K1 cancer immunotherapy T-cell activation

Free Boronic Acid Versus Pinacol Ester: Synthetic Step Economy Considerations

(6-Amino-4-methylpyridin-3-yl)boronic acid (CAS 1421934-09-9) is supplied as the free boronic acid rather than the corresponding pinacol ester (CAS 1220219-94-2). The free boronic acid eliminates the need for a deprotection step prior to Suzuki-Miyaura cross-coupling . While pinacol esters offer enhanced stability during storage, the free boronic acid provides direct coupling readiness, which can reduce overall step count in synthetic sequences by one step per boronic acid coupling event.

Suzuki-Miyaura coupling synthetic efficiency building block selection

Purity Specifications: 98% Minimum Purity Enables Reproducible Coupling Outcomes

Commercially available (6-amino-4-methylpyridin-3-yl)boronic acid is supplied at 98% purity with defined analytical specifications including TPSA (79.37 Ų) and LogP (-1.35) . This purity grade ensures consistent stoichiometry and minimizes side reactions from boronic acid-related impurities (e.g., boroxine formation, deboronation byproducts) that can compromise Suzuki-Miyaura coupling yields.

Quality control Suzuki coupling reproducibility procurement specification

Physicochemical Profile: Low LogP and Moderate TPSA Support Aqueous Compatibility

The computed physicochemical parameters for (6-amino-4-methylpyridin-3-yl)boronic acid include a LogP of -1.35 and a topological polar surface area (TPSA) of 79.37 Ų . These values fall within favorable ranges for aqueous solubility and membrane permeability in drug-like molecules. The negative LogP indicates hydrophilic character, which may confer advantages in aqueous reaction media and biological assay conditions compared to more lipophilic pyridine boronic acids lacking the amino substituent.

Physicochemical properties drug-likeness solubility medicinal chemistry

Optimal Use Cases for (6-Amino-4-methylpyridin-3-yl)boronic Acid in Drug Discovery and Chemical Biology


Tec Family Kinase Inhibitor Lead Optimization (BTK, ITK, Tec, BMX, TXK)

The 4.3-fold potency advantage of the 4-methyl regioisomer over the 2-methyl analog (22 nM vs. 94 nM IC50) makes this building block the preferred choice for synthesizing Tec kinase inhibitor candidates. Programs targeting BTK for B-cell malignancies or autoimmune disorders should prioritize this scaffold to maximize target engagement [1]. The free boronic acid enables direct Suzuki coupling with diverse aryl/heteroaryl halides to generate focused libraries for structure-activity relationship (SAR) studies.

HPK1 Inhibitor Development for Immuno-Oncology

The sub-picomolar Ki (0.0130 nM) achieved with an elaborated derivative demonstrates that this scaffold can support ultra-high-affinity HPK1 inhibitors [1]. Research programs seeking to develop HPK1 antagonists for cancer immunotherapy—where HPK1 inhibition enhances T-cell activation and anti-tumor immunity—should consider this building block for constructing advanced leads. The exceptional potency provides a wide therapeutic window for subsequent optimization.

Plasma Kallikrein Inhibitor Programs (Hereditary Angioedema, Cardiovascular)

The demonstrated sub-100 nM IC50 against human plasma kallikrein validates this scaffold for serine protease inhibitor discovery [1]. Programs developing oral or injectable plasma kallikrein inhibitors for hereditary angioedema or cardiovascular indications can use this building block to generate diverse chemotypes via Suzuki coupling, potentially accessing novel intellectual property space.

Diversity-Oriented Synthesis of Kinase-Focused Libraries

The 98% purity specification and favorable physicochemical profile (LogP -1.35, TPSA 79.37 Ų) make this boronic acid a reliable building block for generating kinase-focused compound libraries via parallel Suzuki-Miyaura coupling [1]. The amino and methyl substituents provide vectors for additional diversification, enabling efficient exploration of chemical space around kinase hinge-binding motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-amino-4-methylpyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.